molecular formula C11H18N2O B8731680 2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)Cyclopentanol

2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)Cyclopentanol

Cat. No. B8731680
M. Wt: 194.27 g/mol
InChI Key: FBTKUDNAFVTLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889741B2

Procedure details

A solution of the 2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)cyclopentanol (630 mg, 3.24 mmol) prepared in Example 99a and p-toluenesulfonic acid hydrate (2.00 g, 10.5 mmol) in toluene (20 mL) was stirred for 8 hours under reflux, and the solvent was subjected to azeotropic distillation with water. After allowing to cool, water (50 mL) was added to the reaction solution, and an organic layer was extracted. The thus obtained organic layer was dried over anhydrous sodium sulfate. After vacuum concentration, the residue was purified with silica gel chromatography (hexane/ethyl acetate=3:1) to yield the title compound (512 mg, 90%) as a brown oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:6][CH2:5][CH2:4][C:3]1([C:8]1[N:12]([CH3:13])[N:11]=[CH:10][CH:9]=1)O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:14])[C:3]([C:8]2[N:12]([CH3:13])[N:11]=[CH:10][CH:9]=2)=[CH:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
CC1(C(CCC1)(O)C1=CC=NN1C)C
Name
Quantity
2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the solvent was subjected to azeotropic distillation with water
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
water (50 mL) was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The thus obtained organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (hexane/ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC=C1C1=CC=NN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.